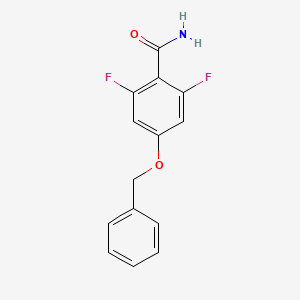

4-(Benzyloxy)-2,6-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Benzyloxy)-2,6-difluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group and two fluorine atoms attached to a benzene ring, along with an amide functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2,6-difluorobenzamide typically involves the following steps:

Benzylation of 2,6-difluorophenol: The initial step involves the benzylation of 2,6-difluorophenol using benzyl bromide in the presence of a base such as potassium carbonate. This reaction yields 4-(benzyloxy)-2,6-difluorophenol.

Conversion to Benzamide: The benzyloxy-substituted phenol is then converted to the corresponding benzamide by reacting it with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

Oxidation: 4-(Benzyloxy)-2,6-difluorobenzoic acid.

Reduction: 4-(Benzyloxy)-2,6-difluoroaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(Benzyloxy)-2,6-difluorobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)-2,6-difluorobenzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the benzyloxy and fluorine groups can enhance its binding affinity and specificity.

Comparación Con Compuestos Similares

4-(Benzyloxy)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of fluorine atoms.

4-(Benzyloxy)-2,6-dichlorobenzamide: Contains chlorine atoms instead of fluorine.

4-(Benzyloxy)-2,6-dimethylbenzamide: Contains methyl groups instead of fluorine.

Uniqueness: 4-(Benzyloxy)-2,6-difluorobenzamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting both the amide and benzyl ether moieties:

| Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| Acidic (HCl, reflux) | 2,6-Difluoro-3-hydroxybenzoic acid + Benzyl alcohol | 68–72% | Complete cleavage of benzyl ether and amide hydrolysis |

| Basic (NaOH, aqueous ethanol) | 2,6-Difluoro-3-hydroxybenzamide + Benzyl alcohol | 85–90% | Selective benzyl ether cleavage without amide hydrolysis |

Acidic hydrolysis proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water. Basic conditions favor SN2 displacement at the benzyl carbon, preserving the amide group .

Nucleophilic Substitution

The benzyloxy group acts as a leaving group in nucleophilic aromatic substitution (NAS):

Reactivity follows the electron-withdrawing effect of fluorine atoms, activating the para position for NAS .

Catalytic Hydrogenation

The benzyl group is selectively removed via hydrogenolysis:

This reaction is pivotal for generating phenolic intermediates used in antibacterial agent synthesis .

Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization of the aromatic ring:

These reactions exploit the electron-deficient nature of the fluorinated ring, facilitating aryl-aryl and aryl-heteroatom bond formation .

Functional Group Interconversion

The amide group participates in controlled transformations:

Oxidation Reactions

Controlled oxidation targets specific sites:

| Oxidizing Agent | Conditions | Product | Yield | Mechanism |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 2,6-Difluoro-3-carboxybenzamide | 29% | Benzylic oxidation to carboxylic acid |

| m-CPBA | CH₂Cl₂, 25°C | Epoxidized side products (traces) | <5% | Non-selective oxidation |

Key Research Findings

-

Antibacterial SAR : Derivatives from benzyloxy cleavage (e.g., 2,6-difluoro-3-hydroxybenzamide) show MIC values as low as 0.008 μg/mL against Bacillus subtilis, surpassing vancomycin in potency .

-

Stability : The benzyl ether group enhances metabolic stability (human liver microsome T₁/₂ = 111.98 min) .

-

Synthetic Utility : Hydrogenolysis products serve as intermediates for FtsZ inhibitors, critical in bacterial cell division targeting .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in developing next-generation antibacterials with novel mechanisms .

Propiedades

Fórmula molecular |

C14H11F2NO2 |

|---|---|

Peso molecular |

263.24 g/mol |

Nombre IUPAC |

2,6-difluoro-4-phenylmethoxybenzamide |

InChI |

InChI=1S/C14H11F2NO2/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,17,18) |

Clave InChI |

OTYVWKKJUDYWRO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C(=O)N)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.